2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with amino, ethoxyphenoxy, and fluorobenzyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the fluorobenzyl group onto the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide
- Tamsulosin
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-2-31-21-9-5-6-10-22(21)33-23-14-28-25(27)29-24(23)18-12-11-17(13-20(18)30)32-15-16-7-3-4-8-19(16)26/h3-14,30H,2,15H2,1H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGINDNKDJYMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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